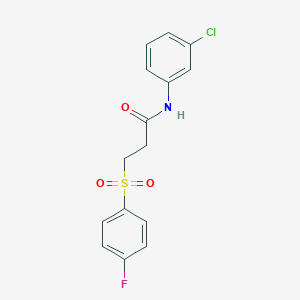

![molecular formula C16H19ClN2O2S B2440329 1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]乙基N-异丙基氨基甲酸酯 CAS No. 478065-56-4](/img/structure/B2440329.png)

1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]乙基N-异丙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

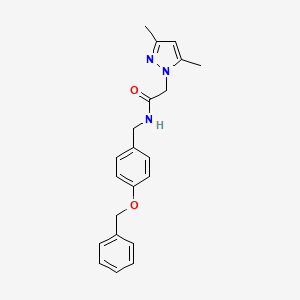

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate, also known as CMTIP, is a synthetic compound that has a wide range of potential applications in scientific research. CMTIP has been studied for its potential to act as a catalyst in organic synthesis, as a biocatalyst in biochemistry, and as a tool for studying biochemical and physiological processes.

科学研究应用

氯苯基化合物对环境的影响

包括 4-氯苯基衍生物在内的氯酚已被评估其环境后果,特别是在水生环境中。Krijgsheld 和 Gen(1986 年)的研究讨论了氯酚对哺乳动物和水生生物的中等毒性作用,强调了它们在某些条件下的持久性和生物蓄积的可能性,尽管很低。这些化合物的感官效应非常显着 (K. Krijgsheld & A. D. Gen, 1986).

合成和化学转化

杂环化合物的合成,例如 4-芳基亚甲基异恶唑-5(4H)-酮,涉及芳香醛、乙酰乙酸乙酯和盐酸羟胺之间的反应。该过程由 K2CO3 催化,证明了氯苯基化合物在通过多组分反应生成重要的生物和药用特性方面的效用 (Rima Laroum 等人,2019).

生物学效应和药理学

对与异烟酰肼甲酸酰胺和其他化合物相关的某些衍生物的抗结核活性进行的综述表明,对结核分枝杆菌的各种菌株具有显着的抗结核活性。这突出了氯苯基化合物在开发结核病新疗法中的潜在医学应用 (M. Asif, 2014).

毒性和环境行为

氯酚及其在鱼类中的机制的毒性揭示了氧化应激、免疫系统改变、内分泌干扰和潜在的致癌作用,展示了氯苯基化合物释放到生态系统中对环境和健康的风险 (葛婷婷等人,2017).

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which share some structural similarities with this compound, have been found to inhibit certain enzymes, thereby exerting their biological effects .

Biochemical Pathways

For instance, indole derivatives have been found to inhibit certain enzymes, thereby disrupting the normal functioning of these pathways .

Result of Action

Based on the biological activities of structurally similar compounds, it can be inferred that this compound may have potential therapeutic effects in a variety of conditions .

属性

IUPAC Name |

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propan-2-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-9(2)18-16(20)21-11(4)14-10(3)19-15(22-14)12-5-7-13(17)8-6-12/h5-9,11H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZWTAGUDWOEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

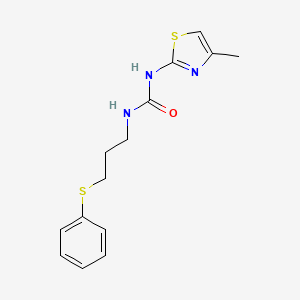

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)

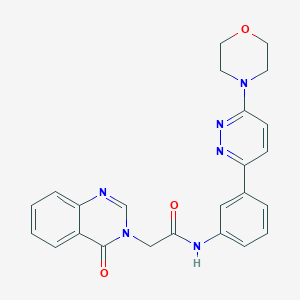

![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)

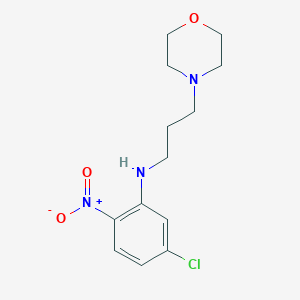

![2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2440252.png)

![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)